n-Pent-4-ynyl-cyclopentylcarboxamide

Description

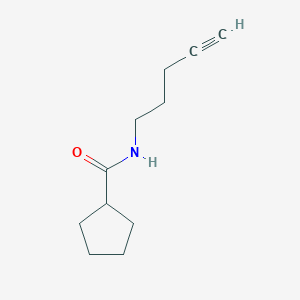

n-Pent-4-ynyl-cyclopentylcarboxamide is a synthetic carboxamide derivative characterized by a cyclopentylcarboxamide core linked to a pent-4-ynyl substituent. The cyclopentyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The terminal alkyne (pent-4-ynyl) moiety introduces reactivity for further functionalization, making it a candidate for click chemistry applications or targeted drug design .

Synthesis of such compounds typically involves acylation of an amine precursor with cyclopentylcarbonyl chloride under controlled conditions, analogous to methods used for cyclopentyl fentanyl derivatives . However, the absence of direct studies on this compound necessitates extrapolation from structurally related carboxamides.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-pent-4-ynylcyclopentanecarboxamide |

InChI |

InChI=1S/C11H17NO/c1-2-3-6-9-12-11(13)10-7-4-5-8-10/h1,10H,3-9H2,(H,12,13) |

InChI Key |

PSJGILBBEFXERZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCNC(=O)C1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopentyl Fentanyl

Structure: Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide) replaces the N-propionyl group of fentanyl with a cyclopentanecarbonyl group, enhancing lipophilicity and opioid receptor binding . Synthesis: Synthesized via N-acylation of 4-ANPP (4-anilino-N-phenethylpiperidine) with cyclopentanecarbonyl chloride . Pharmacology: A potent μ-opioid receptor agonist with ~50× the potency of morphine, posing significant overdose risks due to high receptor affinity .

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide

Structure: Features a cyclopentylcarboxamide core with 4-methoxyphenyl and phenyl substituents.

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

Structure: Piperidine-based carboxamide with benzyl and phenylamino groups. The piperidine ring introduces basicity, influencing solubility and CNS penetration . Synthesis: Involves multi-step reactions, including benzylation and carboxamide formation via mixed carbonates .

Data Table: Comparative Analysis of Carboxamide Derivatives

*Inferred from analogous syntheses.

Research Findings and Implications

- Lipophilicity Trends: Cyclopentyl substituents increase logP values across analogs, enhancing blood-brain barrier penetration (e.g., cyclopentyl fentanyl’s opioid activity) . The pent-4-ynyl group in the target compound may further elevate lipophilicity compared to methoxy or phenylamino derivatives.

- Receptor Specificity: Piperidine-containing analogs (e.g., cyclopentyl fentanyl) exhibit strong opioid receptor binding, while non-piperidine carboxamides (e.g., N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide) may diverge in target profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.